D-Glucose-13C-3

Metabolic flux analysis Stable isotope probing Phospholipid fatty acid (PLFA) analysis

D-Glucose-13C-3 (C2-labeled, ≥99 atom% 13C) delivers position-specific metabolic tracing unachievable by uniform labeling. C2 carbon retained through glycolysis to TCA cycle yields distinct mass isotopomer distributions—unlike C1 (lost to pentose phosphate decarboxylation) or C6 (divergent dilution). Superior ethanoate-fragment 13C enrichment (P<0.01) enables sensitive PLFA-SIP. Validated for GC-MS gluconeogenic flux (fragment m/z 160/262) and ESI-MS/MS C2 quantification. Substituting C1/C6 isotopomers alters metabolic routing, invalidating flux models. Verify C2 positional labeling when ordering.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
CAS No. 105931-74-6
Cat. No. B118797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C-3
CAS105931-74-6
Synonyms2-13C-Glucose;  D-[2-13C]Glucose;  Glucose-2-13C;  [2-13C]-D-Glucose;  [2-13C]D-Glucose
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1
InChIKeyWQZGKKKJIJFFOK-UKLRSMCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C-3 (CAS 105931-74-6): Position-Specific 13C-Labeled Glucose for Metabolic Flux Tracing


D-Glucose-13C-3 (also designated D-Glucose-2-13C) is a stable isotope-labeled monosaccharide in which the carbon atom at position 2 of the glucose molecule is enriched with 13C [1]. As a positional isotopomer, this compound carries the isotopic label at a defined carbon site rather than uniformly across all six carbons, enabling site-specific tracking of carbon atom fate through glycolytic, pentose phosphate, and tricarboxylic acid cycle pathways [2]. Commercial specifications typically report isotopic enrichment of ≥99 atom% 13C with chemical purity exceeding 98% . Unlike unlabeled D-glucose (CAS 50-99-7) or uniformly labeled [U-13C6]-glucose, D-Glucose-13C-3 is selected when experimental design requires discrimination of metabolic fates originating from specific carbon positions, particularly for elucidating pathway bifurcations that cannot be resolved with bulk isotopic enrichment measurements [3].

D-Glucose-13C-3 (CAS 105931-74-6): Why Positional Isotopomers Cannot Be Interchanged with Uniformly Labeled Glucose


Substituting a uniformly labeled [U-13C6]-glucose or an alternative positional isotopomer (e.g., D-Glucose-1-13C, D-Glucose-6-13C) for D-Glucose-13C-3 fundamentally alters the information obtainable from a metabolic tracing experiment. Position-specific 13C enrichment at C2 yields distinct mass isotopomer distribution patterns in downstream metabolites that differ quantitatively and qualitatively from those generated by C1- or C6-labeled glucose due to differential metabolic routing of each carbon atom through glycolysis, the pentose phosphate pathway, and anaplerotic reactions [1]. In particular, the C2 carbon is retained through the upper glycolytic pathway and enters the TCA cycle via pyruvate dehydrogenase-mediated conversion to acetyl-CoA, whereas C1 is oxidatively decarboxylated to CO₂ in the pentose phosphate pathway and C6 undergoes distinct isotopic dilution patterns [2]. Consequently, procurement of the incorrect positional isotopomer invalidates metabolic flux calculations that rely on site-specific carbon atom tracking and introduces systematic error into isotopomer modeling [3].

D-Glucose-13C-3 (CAS 105931-74-6): Quantitative Differentiation Evidence Versus Alternative Positional Isotopomers


Differential 13C Incorporation into Phospholipid Fatty Acids: Glucose-2-13C vs. Glucose-1-13C vs. Glucose-6-13C

In a 10-day soil incubation study comparing six position-specific 13C-labeled glucose isotopomers (C1 through C6), glucose-2-13C demonstrated markedly higher atom percent excess 13C incorporation into phospholipid fatty acid (PLFA) fragments compared to glucose-1-13C [1]. Specifically, the ethanoate fragment (derived from acetyl-CoA) from PLFAs showed significantly elevated 13C enrichment when tracing from the C2 position relative to C1 (P < 0.01 by repeated-measures ANOVA), while glucose-6-13C produced the lowest overall enrichment among all positional isotopomers tested [1].

Metabolic flux analysis Stable isotope probing Phospholipid fatty acid (PLFA) analysis Soil microbiology

MS/MS Fragmentation Distinguishability: Glucose-2-13C Generates Distinct Ion Ratios Relative to Glucose-1-13C

When analyzed as methylglucosamine derivatives via electrospray ionization tandem mass spectrometry, glucose-2-13C and glucose-1-13C produce distinguishable MS/MS fragmentation spectra, enabling independent quantification of each isotopomer despite identical molecular weight [1]. The derivatization process renders the C1-C2 bond the favored cleavage site; consequently, the fragment ion ratios in the tandem mass spectra differ systematically between C1- and C2-labeled glucose [1]. Notably, a correction factor was required to account for an observed isotope effect with 13C labeling that influenced quantitative accuracy [1]. Underivatized glucose, by contrast, undergoes preferential loss of a fragment containing both C1 and C2, which obscures positional information and prevents C1/C2 discrimination [1].

Tandem mass spectrometry (MS/MS) Isotopomer quantification Metabolic flux analysis Derivatization chemistry

GC-MS Positional Isotopic Analysis: Fragment-Specific Carbon Atom Retention for Glucose-2-13C

Gas chromatography-mass spectrometry (GC-MS) analysis of the methyloxime pentatrimethylsilyl derivative of glucose yields fragment ions that retain specific combinations of carbon atoms [1]. The C1-C2 fragment (m/z 160) and the C1-C2-C3 fragment (m/z 262) both incorporate the C2 carbon, whereas alternative fragments retain C3-C4-C5-C6 (m/z 319), C4-C5-C6 (m/z 217), C5-C6 (m/z 205), and C6 alone (m/z 103) [1]. This fragmentation pattern enables quantitative determination of site-specific 13C incorporation without requiring tandem MS instrumentation. Validation using commercially available labeled glucose molecules (1-13C, 6-13C, 2-2H, 3-2H, 6,6-2H2) confirmed the specificity of each fragment ion for its designated carbon positions [1].

GC-MS Positional isotopic analysis Gluconeogenesis Hepatocyte metabolism

PINTA Methodology: 13C-Lactate and Glucose Tracer Requires Positional 13C Labeling for Hepatic Flux Quantification

The Positional Isotopomer NMR Tracer Analysis (PINTA) method, validated in both mice and humans, utilizes combined NMR/GC-MS analysis of plasma following infusion of [3-13C]lactate and glucose tracer to non-invasively quantify hepatic mitochondrial citrate synthase flux (VCS) and pyruvate carboxylase flux (VPC) [1]. This methodology explicitly relies on positional 13C labeling rather than uniform labeling to generate interpretable isotopomer patterns that report on specific metabolic branch points [2]. In validation studies, the VPC/VCS ratio measured by PINTA was similar to that determined by in vivo 13C magnetic resonance spectroscopy, confirming that positional isotopomer analysis yields accurate flux measurements without requiring expensive, high-field MRI systems [1]. PINTA detected increased hepatic VCS following treatment with a liver-targeted mitochondrial uncoupler across a wide range of physiological conditions with minimal pyruvate cycling [1].

Positional isotopomer NMR tracer analysis (PINTA) Hepatic mitochondrial metabolism NAFLD/NASH In vivo flux quantification

Isotopic Purity and Chemical Purity Specifications for D-Glucose-13C-3 Relative to Unlabeled and Uniformly Labeled Comparators

Commercial D-Glucose-13C-3 (CAS 105931-74-6) is supplied with verified isotopic enrichment of ≥99 atom% 13C at the C2 position and chemical purity of ≥98% as determined by HPLC, NMR, and elemental analysis . In comparison, unlabeled D-glucose (CAS 50-99-7) contains only natural abundance 13C (~1.1%), while [U-13C6]-glucose (CAS 110187-42-3) carries 99 atom% 13C at all six carbon positions . The molecular weight of D-Glucose-13C-3 is 181.15 g/mol (mass shift of +1 relative to unlabeled glucose at 180.16 g/mol), whereas [U-13C6]-glucose has a molecular weight of 186.11 g/mol (mass shift of +6) . This differential mass shift directly impacts GC-MS and LC-MS detection windows and must be accounted for in isotopomer distribution calculations.

Isotopic enrichment Quality control Analytical standard Procurement specification

D-Glucose-13C-3 (CAS 105931-74-6): Validated Application Scenarios Based on Quantitative Evidence


Phospholipid Fatty Acid (PLFA)-Based Stable Isotope Probing in Soil Microbial Ecology

For stable isotope probing (SIP) studies tracking carbon flow from glucose into soil microbial communities, D-Glucose-13C-3 (glucose-2-13C) provides superior 13C enrichment in acetyl-CoA-derived PLFA fragments relative to glucose-1-13C and glucose-6-13C [1]. The significantly elevated atom percent excess in the ethanoate fragment (P < 0.01) translates to improved detection sensitivity and reduced incubation time requirements for PLFA-SIP experiments [1]. This positional isotopomer is particularly suited for studies examining the incorporation of glucose-derived carbon into bacterial and fungal membrane lipids under varying environmental conditions.

Tandem Mass Spectrometry-Based Isotopomer Quantification in Metabolic Flux Studies

Laboratories utilizing ESI-MS/MS with methylglucosamine derivatization can employ D-Glucose-13C-3 for independent quantification of C2-labeled isotopomers [1]. The method enables discrimination between C1- and C2-labeled glucose despite identical molecular weight, a capability not available with underivatized glucose analysis [1]. This application is validated for tracking the metabolic fate of individual glucose carbon atoms in tissue-specific studies, including mosquito ammonia metabolism research where C1 and C2 fates diverge [1].

GC-MS Positional Isotopic Analysis for Gluconeogenesis Research in Hepatocytes

For investigators studying gluconeogenic flux in isolated hepatocytes or liver tissue, D-Glucose-13C-3 provides a validated GC-MS-amenable tracer with defined fragment ion specificity [1]. The C2 carbon is retained in the m/z 160 (C1-C2) and m/z 262 (C1-C2-C3) fragments following methyloxime pentatrimethylsilyl derivatization, enabling quantitative determination of site-specific 13C incorporation in samples as small as 0.01 nmol [1]. This method has been applied to demonstrate that (2-13C)glycerol produces (2,5-13C)glucose in hepatocytes, validating its utility for tracing gluconeogenic precursor contributions [1].

Complementary Tracer for Positional Isotopomer NMR Tracer Analysis (PINTA) in Hepatic Metabolism

The PINTA methodology, which quantifies hepatic mitochondrial VCS and VPC fluxes non-invasively using combined NMR/GC-MS analysis, relies on positional 13C labeling rather than uniform isotopic enrichment to resolve metabolic branch points [1][2]. While the primary PINTA tracer is [3-13C]lactate, D-Glucose-13C-3 serves as a complementary positional tracer for expanded metabolic network coverage in studies of NAFLD, NASH, and type 2 diabetes pathogenesis [1]. This approach avoids the metabolic perturbation associated with [13C3]propionate methods (elevated propionyl-CoA) and eliminates the need for high-field (≥4 Tesla) in vivo 13C MRS systems [2].

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